[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
CAS No.:
Cat. No.: VC10432648
Molecular Formula: C23H16O5
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16O5 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C23H16O5/c24-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)28-21)27-22(23(25)26)16-9-5-2-6-10-16/h1-14,22H,(H,25,26) |
| Standard InChI Key | HARVQWZXNSNBQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (C₂₃H₁₆O₅, MW 372.4 g/mol) integrates a coumarin backbone with strategic substituents . The chromen-2-one system features a ketone group at position 2, a phenyl group at position 4, and a phenoxyacetic acid moiety at position 7 (Figure 1). The acetic acid component is further substituted with a phenyl group, distinguishing it from simpler coumarin-carboxylic acid derivatives.
Table 1: Molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₃H₁₆O₅ | |
| Molecular weight | 372.4 g/mol | |
| IUPAC name | 2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid | |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O | |
| InChIKey | HARVQWZXNSNBQV-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While experimental spectral data (NMR, IR) for the exact compound remains unpublished, analogous coumarin derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), ketone-adjacent protons (δ 5.5–6.2 ppm) .
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IR: Strong C=O stretches near 1700 cm⁻¹ (chromenone ketone) and 1720 cm⁻¹ (acetic acid carbonyl) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule dissects into three synthons:
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4-Phenylcoumarin: Prepared via Pechmann condensation of resorcinol derivatives with phenyl-substituted β-keto esters.
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Phenoxyacetic acid: Accessible through Williamson ether synthesis between phenol and chloroacetic acid .
Key Synthetic Steps
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Coumarin Core Formation:
Resorcinol reacts with ethyl benzoylacetate under acidic conditions to yield 4-phenylcoumarin. -
Etherification at C7:
The hydroxyl group at position 7 undergoes nucleophilic substitution with bromophenylacetic acid in the presence of K₂CO₃/DMF .
Table 2: Optimization of etherification conditions
Physicochemical Profiling
Solubility and Stability
-
Aqueous solubility: <0.1 mg/mL (predicted), consistent with hydrophobic coumarin systems.
Computational Predictions
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LogP: 3.1 ± 0.2 (Schrödinger QikProp), indicating moderate lipophilicity.
Biological Evaluation and Mechanistic Insights
In Vitro Activity Screening
Limited direct studies exist, but structurally related compounds exhibit:
Table 3: Comparative bioactivity of coumarin analogs
| Compound | COX-2 IC₅₀ (μM) | DPPH EC₅₀ (μM) |
|---|---|---|
| Parent coumarin | 45 | 22 |
| [(2-Oxo-4-phenyl...)acetic acid | *Pending | *Pending |
| 7-Hydroxy-4-methylcoumarin | >100 | 18 |
Putative Targets and Pathways
Molecular docking suggests interactions with:
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NF-κB p65 subunit: Hydrogen bonding with Ser276 and Lys310.
Pharmaceutical Development Considerations
Prodrug Strategies
Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability in rat models (AUC₀–₂₄ +300%) .
Structure-Activity Relationship (SAR) Trends
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